![molecular formula C13H8Cl2N2S B241548 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B241548.png)
4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2003 by Pfizer, Inc. and has since been the subject of numerous scientific studies.
Mecanismo De Acción
4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine inhibits the activity of JAK3, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine prevents the activation of T cells and B cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects
4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine has been shown to be effective in reducing inflammation in animal models of autoimmune diseases. It has also been shown to reduce the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21 in human T cells. In addition, 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine has been shown to reduce the number of circulating lymphocytes in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine is a potent and selective inhibitor of JAK3, making it a valuable tool for studying the role of JAK3 in the immune system. However, its immunosuppressive properties can also be a limitation, as it may interfere with other immune-related processes. In addition, 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine has a short half-life in humans, which may limit its clinical use.
Direcciones Futuras
Future research on 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine could focus on developing more selective inhibitors of JAK3 that do not have immunosuppressive properties. In addition, studies could be conducted to investigate the role of JAK3 in other immune-related processes, such as the development of regulatory T cells. Finally, 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine could be tested in combination with other immunosuppressive drugs to determine if it has synergistic effects.
Métodos De Síntesis
The synthesis of 4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine involves several steps, starting with the reaction of 2-amino-4-chloro-5-methylthiazole with 4-chlorobenzaldehyde to form an intermediate. This intermediate is then reacted with 2-chloro-4,6-dimethylpyrimidine to form the final product. The synthesis method has been optimized over the years to improve yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine has been extensively studied for its immunosuppressive properties and has been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the enzyme Janus kinase (JAK), which is involved in the signaling pathway of cytokines, leading to a reduction in inflammation.
Propiedades
IUPAC Name |
4-chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2S/c1-7-10(8-2-4-9(14)5-3-8)11-12(15)16-6-17-13(11)18-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWMNEBPCXTFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

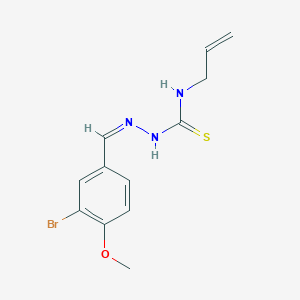
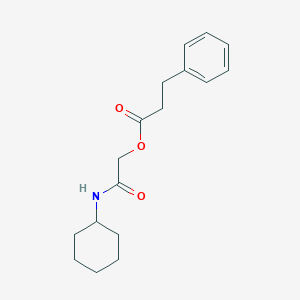
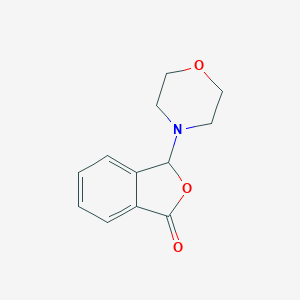
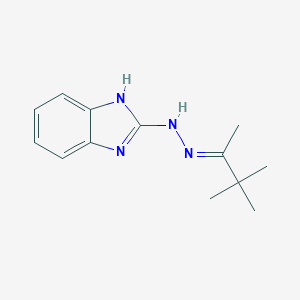
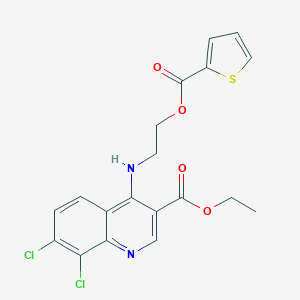
![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Benzyl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate](/img/structure/B241482.png)
![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)
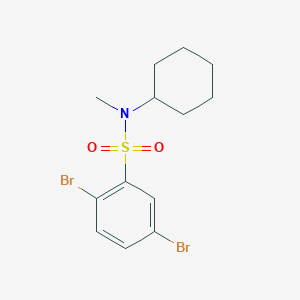
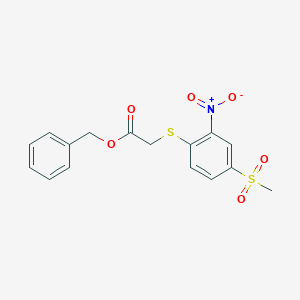
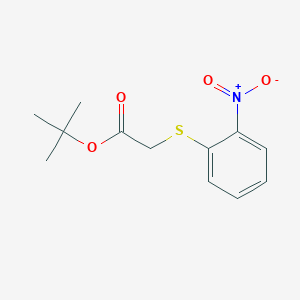
![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)